Pomalidomide-CO-PEG1-C2-Cl

Description

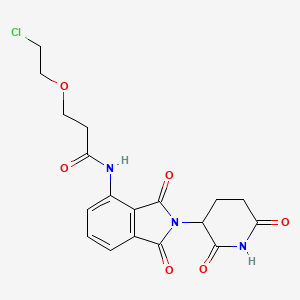

Pomalidomide-CO-PEG1-C2-Cl is a synthetic derivative of pomalidomide, a cereblon E3 ligase-binding ligand used in proteolysis-targeting chimeras (PROTACs). This compound features a polyethylene glycol (PEG1) spacer, a two-carbon (C2) chain, and a terminal chloride group. The PEG linker enhances aqueous solubility and stability, while the C2 chain provides structural flexibility. The chloride group serves as a reactive site for further conjugation to target-binding molecules in bifunctional degraders .

Properties

Molecular Formula |

C18H18ClN3O6 |

|---|---|

Molecular Weight |

407.8 g/mol |

IUPAC Name |

3-(2-chloroethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide |

InChI |

InChI=1S/C18H18ClN3O6/c19-7-9-28-8-6-14(24)20-11-3-1-2-10-15(11)18(27)22(17(10)26)12-4-5-13(23)21-16(12)25/h1-3,12H,4-9H2,(H,20,24)(H,21,23,25) |

InChI Key |

SNWPZWITVITAOE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCOCCCl |

Origin of Product |

United States |

Preparation Methods

The preparation of Pomalidomide-CO-PEG1-C2-Cl involves several synthetic routes and reaction conditions. One common method includes the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione . This intermediate is then further reacted with other reagents to form the final product. Industrial production methods often involve large-scale synthesis with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Pomalidomide-CO-PEG1-C2-Cl undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in substitution reactions where the chlorine atom is replaced by other functional groups.

Coupling Reactions: It can be conjugated to target protein ligands through coupling reactions, facilitated by the presence of the E3 ligase ligand and linker.

Common reagents used in these reactions include coupling agents, solvents, and other functional group-specific reagents. The major products formed from these reactions are typically conjugates of this compound with target proteins or other molecules .

Scientific Research Applications

Pomalidomide-CO-PEG1-C2-Cl has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Pomalidomide-CO-PEG1-C2-Cl involves its role as an immunomodulatory agent with antineoplastic activity. It binds to cereblon, a component of the E3 ubiquitin ligase complex, which leads to the ubiquitination and subsequent proteolysis of target proteins . This process inhibits the proliferation and induces apoptosis of various tumor cells .

Comparison with Similar Compounds

Structural and Functional Analysis

PEG Length and Flexibility :

- Shorter PEG chains (e.g., PEG1 in Pomalidomide-PEG1-C2-amine HCl) improve stability but reduce solubility compared to longer variants (e.g., PEG3 or PEG6). PEG3 and PEG6 linkers enhance water solubility and spatial alignment in PROTACs, critical for ternary complex formation .

- The chloride group in this compound offers nucleophilic reactivity, enabling efficient coupling to target ligands, whereas carboxylic acid (COOH) terminals require activation for amide bond formation .

Functional Group Reactivity :

- Amine-terminated compounds (e.g., Pomalidomide-PEG1-C2-amine HCl) facilitate amide coupling but may require protection during synthesis .

- Azide groups (e.g., Pomalidomide-PEG2-C2-azide) enable click chemistry but pose explosion risks and require stringent safety protocols .

- Carboxylic acid derivatives (e.g., Pomalidomide-PEG1-COOH) are less reactive but widely used in EDC/NHS-mediated conjugations .

Safety and Toxicity :

Research Findings

- PROTAC Efficacy: PEG length directly impacts degradation efficiency. A 2022 study noted that PEG2 linkers (e.g., Pomalidomide-PEG2-C2-NH2·HCl) optimized cereblon engagement and target protein degradation in multiple myeloma models .

- Solubility vs. Stability : PEG1 derivatives like Pomalidomide-PEG1-COOH exhibit moderate solubility (≤10 mM in DMSO) but higher metabolic stability than PEG3 analogs .

- Conjugation Efficiency : Chloride-terminated compounds enable faster conjugation kinetics compared to COOH-terminated variants, as observed in PROTAC synthesis workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.